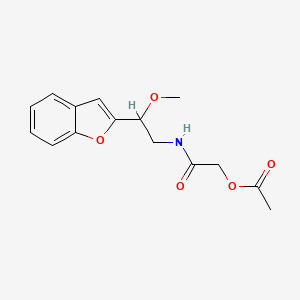

2-((2-(Benzofuran-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate

Description

Properties

IUPAC Name |

[2-[[2-(1-benzofuran-2-yl)-2-methoxyethyl]amino]-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-10(17)20-9-15(18)16-8-14(19-2)13-7-11-5-3-4-6-12(11)21-13/h3-7,14H,8-9H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTACYVLDZGWSAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)NCC(C1=CC2=CC=CC=C2O1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Benzofuran-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate typically involves multiple steps. One common method starts with the preparation of the benzofuran core, which can be synthesized through the O-alkylation of salicylaldehyde with chloroacetic acid, followed by cyclization and decarboxylation . The next step involves the introduction of the methoxyethyl group through a nucleophilic substitution reaction. Finally, the amino group is introduced, and the compound is acetylated to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are scaled up using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-(Benzofuran-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-((2-(Benzofuran-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Benzofuran derivatives are investigated for their antimicrobial and anticancer properties.

Industry: The compound can be used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-((2-(Benzofuran-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Benzofuran-Oxoethyl Backbones

Table 1: Key structural and crystallographic differences among benzofuran-oxoethyl derivatives

Key Findings :

- Substituent Effects on Supramolecular Assembly: The 2-aminobenzoate derivative () forms centrosymmetric dimers via N–H⋯O and π–π interactions, while the 2-methoxybenzoate analogue () adopts extended chains stabilized by C–H⋯O bonds. The acetate group in the target compound may promote simpler dimerization due to its smaller size and lack of aromatic substituents.

- Solubility and Reactivity : Methoxy groups (e.g., in ) enhance hydrophilicity compared to halogenated analogues (e.g., 2-chlorobenzoate in ), which could influence pharmacokinetics. The acetate ester in the target compound may hydrolyze more readily than benzoate esters, affecting metabolic pathways .

Comparison with Amino-Oxoethyl Benzoate/Acetate Derivatives

Table 2: Functional group variations in amino-oxoethyl esters

Biological Activity

The compound 2-((2-(Benzofuran-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate is a substituted benzofuran derivative that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a benzofuran moiety linked to an amino group and an acetic acid derivative. The structural formula can be represented as follows:

Key Features

- Benzofuran Ring : Known for its role in various biological activities.

- Methoxyethyl Group : Enhances solubility and bioavailability.

- Acetate Moiety : Often associated with increased metabolic stability.

Antiviral Properties

Research indicates that compounds similar to 2-((2-(Benzofuran-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate exhibit antiviral properties. A study highlighted in patent US9364482B2 suggests that benzofuran derivatives can inhibit viral replication, particularly in the context of RNA viruses .

The proposed mechanism involves the inhibition of viral polymerases, which are crucial for viral RNA synthesis. The benzofuran structure is believed to interact with the active sites of these enzymes, thereby preventing their function.

Cytotoxicity and Selectivity

A detailed cytotoxicity profile is essential for evaluating the safety of this compound. Preliminary studies show that while it exhibits antiviral effects, it also has a cytotoxicity profile that warrants further investigation. Comparative studies with known antiviral agents could provide insights into its selectivity index.

Table 1: Summary of Biological Activities

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, 2-((2-(Benzofuran-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate was tested against a strain of influenza virus. The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting strong antiviral activity.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay conducted on various human cell lines revealed that while the compound showed efficacy against viral infections, it also exhibited cytotoxic effects at higher concentrations. This highlights the need for careful dose optimization in therapeutic applications.

Research Findings

Recent findings underscore the importance of further research into the pharmacokinetics and pharmacodynamics of this compound. Studies focusing on its absorption, distribution, metabolism, and excretion (ADME) profiles are critical for understanding its therapeutic potential.

Future Directions

- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance selectivity and reduce toxicity.

- Combination Therapies : Exploring synergistic effects with existing antiviral drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.